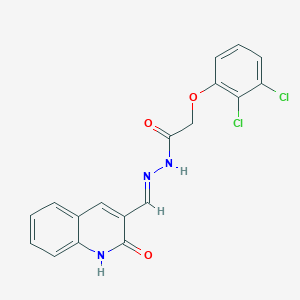
2-(2,3-Dichlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE is a complex organic compound with the molecular formula C18H13Cl2N3O3 and a molecular weight of 390.229 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research . It is characterized by its unique structure, which includes a quinoline moiety and a hydrazide linkage.
Vorbereitungsmethoden
The synthesis of 2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline-2,4-dione derivatives are synthesized through various methods, including the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The final step involves the condensation of the quinoline derivative with a hydrazide compound under specific reaction conditions
Analyse Chemischer Reaktionen
2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenoxy groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The hydrazide linkage may also play a role in its biological activity by forming stable complexes with metal ions or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
2-chloroquinoline-3-carbaldehyde: This compound shares the quinoline core but differs in its functional groups and reactivity.
4-hydroxy-2-quinolones: These compounds have similar biological activities but differ in their chemical structure and synthesis.
Quinoline-2,4-diones: These compounds are structurally related and have similar pharmacological properties
Eigenschaften
CAS-Nummer |
477734-90-0 |
|---|---|
Molekularformel |
C18H13Cl2N3O3 |
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
2-(2,3-dichlorophenoxy)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-13-5-3-7-15(17(13)20)26-10-16(24)23-21-9-12-8-11-4-1-2-6-14(11)22-18(12)25/h1-9H,10H2,(H,22,25)(H,23,24)/b21-9+ |
InChI-Schlüssel |
AHXYWPREPILQAH-ZVBGSRNCSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



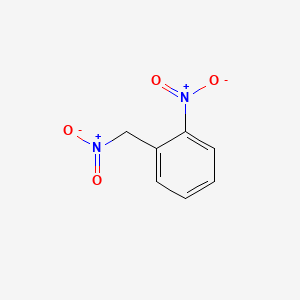
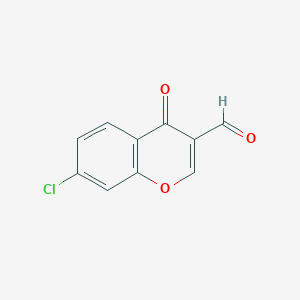
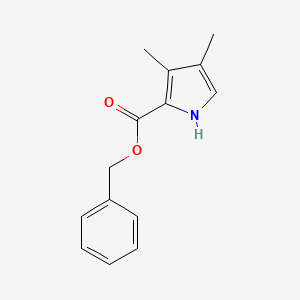


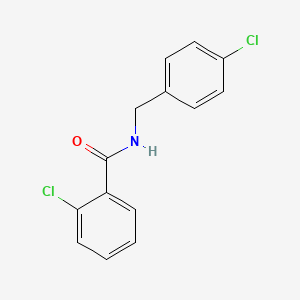

![6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046834.png)


![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)
![4-hydroxy-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12046857.png)
![2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12046869.png)
